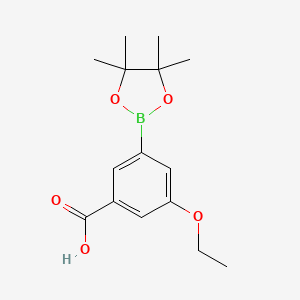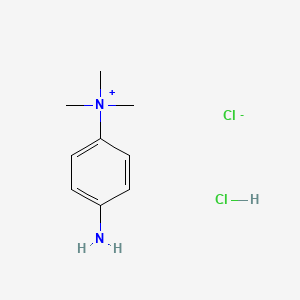
4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride is an organic compound with the molecular formula C9H15N2Cl. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride typically involves the quaternization of 4-aminobenzylamine with methyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride involves its interaction with cellular membranes and proteins. The positively charged ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can affect various cellular processes, including signal transduction and ion transport.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethylbenzenaminium chloride: Similar structure but lacks the amino group.
4-Amino-N,N-dimethylbenzamide: Contains an amide group instead of the quaternary ammonium group.
Uniqueness
4-Amino-N,N,N-trimethylbenzenaminium chloride hydrochloride is unique due to its quaternary ammonium structure combined with an amino group. This combination provides distinct chemical properties, making it useful in a variety of applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
(4-aminophenyl)-trimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C9H15N2.2ClH/c1-11(2,3)9-6-4-8(10)5-7-9;;/h4-7H,10H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
HOCUSPJIZCNAKX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
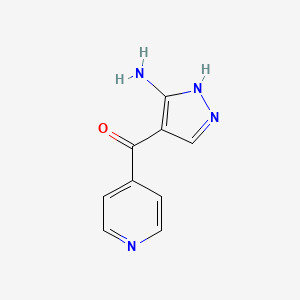
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
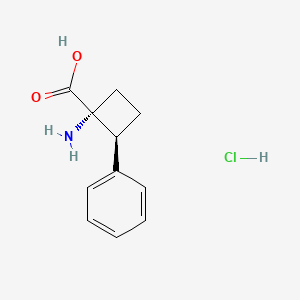
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)
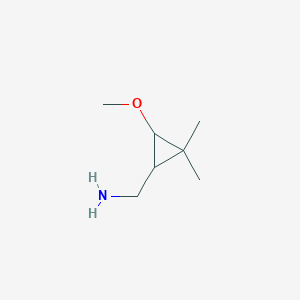


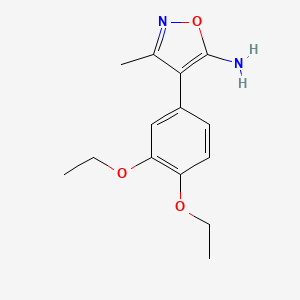

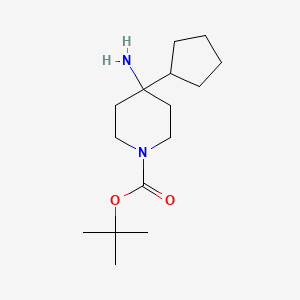
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)

